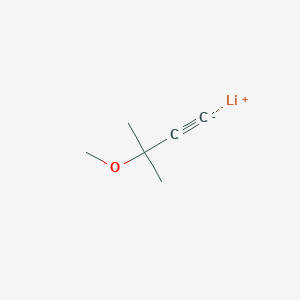
lithium;3-methoxy-3-methylbut-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;3-methoxy-3-methylbut-1-yne is a chemical compound with the molecular formula C6H10O. It is also known as 1,1-dimethyl-2-propynyl methyl ether. This compound is characterized by its unique structure, which includes a lithium atom bonded to a 3-methoxy-3-methylbut-1-yne moiety. It is a liquid at room temperature and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
The preparation of lithium;3-methoxy-3-methylbut-1-yne involves several synthetic routes. One common method is the use of phosphine as an agent to produce metallacycles, which are then reduced with hydrogen gas or sodium borohydride in the presence of a proton source, such as tetraethylammonium hydroxide or potassium tertiary butylate . Another method involves the reaction of 3-methoxy-3-methylbut-1-yne with acidified ethylene glycol in the presence of a base such as triethylamine or pyridine .
Analyse Des Réactions Chimiques
Lithium;3-methoxy-3-methylbut-1-yne undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen gas, sodium borohydride, and phosphine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of metallacycles with hydrogen gas or sodium borohydride can produce hexanes .
Applications De Recherche Scientifique
Lithium;3-methoxy-3-methylbut-1-yne has several scientific research applications. It is used as a ligand that binds to silicon through one oxygen atom . This compound is also used in the preparation of hexanes and other chemical intermediates . In addition, it has applications in the fields of chemistry, biology, medicine, and industry. For example, it is used in the synthesis of pharmaceuticals and cosmetics .
Mécanisme D'action
The mechanism of action of lithium;3-methoxy-3-methylbut-1-yne involves its ability to bind to specific molecular targets and pathways. It acts as a ligand that binds to silicon through one oxygen atom, which stabilizes the compound through the presence of four electron pairs . This binding can influence various chemical reactions and processes, making it a valuable compound in scientific research and industrial applications.
Comparaison Avec Des Composés Similaires
Lithium;3-methoxy-3-methylbut-1-yne can be compared to other similar compounds, such as 1-butyne, 3-methyl-1-butyne, and isopropyl acetylene . These compounds share similar structures and chemical properties, but this compound is unique due to its specific binding to silicon and its applications in various fields. The presence of the lithium atom and the 3-methoxy-3-methylbut-1-yne moiety distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
76320-69-9 |
|---|---|
Formule moléculaire |
C6H9LiO |
Poids moléculaire |
104.1 g/mol |
Nom IUPAC |
lithium;3-methoxy-3-methylbut-1-yne |
InChI |
InChI=1S/C6H9O.Li/c1-5-6(2,3)7-4;/h2-4H3;/q-1;+1 |
Clé InChI |
QAWLADNAUGZPIP-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC(C)(C#[C-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


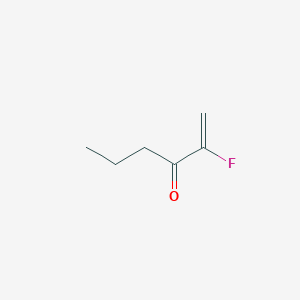
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14455141.png)
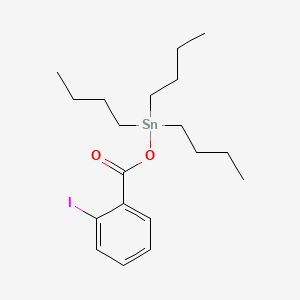




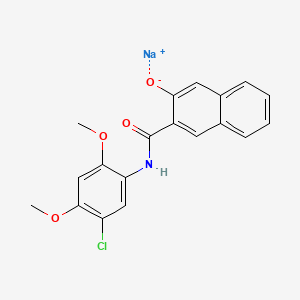
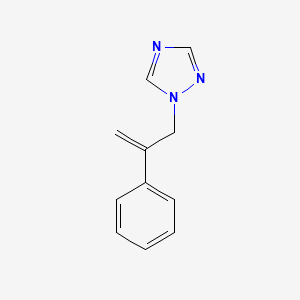
![(1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14455204.png)


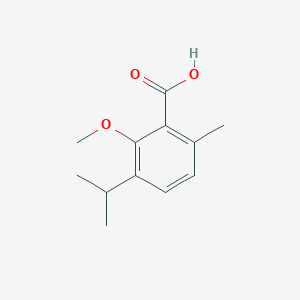
![Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate](/img/structure/B14455217.png)
